molecular formula C8H10BrNO2S B2555854 5-bromo-N,2-dimethylbenzenesulfonamide CAS No. 204850-96-4

5-bromo-N,2-dimethylbenzenesulfonamide

Cat. No.: B2555854
CAS No.: 204850-96-4
M. Wt: 264.14
InChI Key: SGSUJQYIGUWVGW-UHFFFAOYSA-N
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Description

5-Bromo-N,2-dimethylbenzenesulfonamide (CAS: CID 8777805) is a brominated aromatic sulfonamide derivative with the molecular formula C₈H₁₀BrNO₂S. Its structure features a benzene ring substituted with a bromine atom at position 5, a methyl group at position 2, and a dimethylamine sulfonamide group (-SO₂N(CH₃)₂) at position 1 (para to the methyl group) . Key physicochemical properties include:

  • Molecular Weight: 264.14 g/mol
  • Collision Cross Section (CCS): Predicted CCS values range from 136.4 to 141.3 Ų for various adducts (e.g., [M+H]⁺: 136.7 Ų) .
  • Synthetic Utility: Sulfonamide derivatives are widely explored in medicinal chemistry due to their bioisosteric relationship with carboxylic acids and ability to modulate pharmacokinetic properties.

Properties

IUPAC Name

5-bromo-N,2-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO2S/c1-6-3-4-7(9)5-8(6)13(11,12)10-2/h3-5,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGSUJQYIGUWVGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)S(=O)(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204850-96-4
Record name 5-bromo-N,2-dimethylbenzene-1-sulfonamide
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-bromo-N,2-dimethylbenzenesulfonamide can be synthesized through the reaction of 5-bromo-2-methylbenzenesulfonyl chloride with methylamine. The reaction typically occurs in the presence of a base such as triethylamine, which helps to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

5-bromo-N,2-dimethylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific nucleophiles and reaction conditions used. For example, reacting with different amines can yield various sulfonamide derivatives.

Scientific Research Applications

5-bromo-N,2-dimethylbenzenesulfonamide is used in several scientific research applications:

Mechanism of Action

The mechanism by which 5-bromo-N,2-dimethylbenzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The bromine atom and sulfonamide group play crucial roles in its reactivity and binding affinity to various enzymes and receptors. The exact pathways and molecular targets can vary depending on the specific application and context of its use .

Comparison with Similar Compounds

Structural Analogues and Their Key Differences

The following table summarizes critical structural and functional differences between 5-bromo-N,2-dimethylbenzenesulfonamide and related compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activities
This compound Br (C5), CH₃ (C2), SO₂N(CH₃)₂ (C1) C₈H₁₀BrNO₂S 264.14 High polarity; potential CNS activity inferred from bromine positioning
3-Bromo-N,5-dimethylbenzenesulfonamide Br (C3), CH₃ (C5), SO₂NH(CH₃) (C1) C₈H₁₀BrNO₂S 264.14 Altered regiochemistry may reduce steric hindrance, enhancing solubility
N,N-Dimethyl 5-bromo-2-methoxybenzenesulfonamide Br (C5), OCH₃ (C2), SO₂N(CH₃)₂ (C1) C₉H₁₂BrNO₃S 294.17 Methoxy group increases electron density, potentially improving receptor binding
5-Bromo-N,N-diethylthiophene-2-sulfonamide Br (C5), SO₂N(C₂H₅)₂ (C2, thiophene) C₈H₁₁BrNO₂S₂ 289.21 Thiophene ring enhances π-π stacking; diethylamine improves lipophilicity
5-Bromo-2-methoxy-N-(2-thienylmethyl)benzenesulfonamide Br (C5), OCH₃ (C2), SO₂N(CH₂-thienyl) (C1) C₁₂H₁₂BrNO₃S₂ 362.26 Thienylmethyl group introduces sulfur-based interactions, useful in enzyme inhibition

Future Perspectives

  • Biological Screening : Despite the lack of direct data for this compound, its structural similarity to bioactive tryptamines (e.g., 5-bromo-N,N-dimethyltryptamine) warrants evaluation in serotonin receptor assays .
  • Regiochemical Optimization : Comparative studies of bromine positioning (C3 vs. C5) could elucidate structure-activity relationships for sulfonamide-based drug candidates.

Biological Activity

5-Bromo-N,2-dimethylbenzenesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a 5-bromo substituent on the benzene ring, along with a N,2-dimethyl group and a sulfonamide functional group. The presence of these groups contributes to its biological activity through interactions with various biological targets.

Sulfonamides, including this compound, typically exert their biological effects by:

  • Inhibition of Enzymes : Sulfonamides can inhibit key enzymes involved in metabolic pathways. For instance, they often target dihydropteroate synthase in the folate synthesis pathway, which is crucial for bacterial growth.
  • Binding Interactions : The sulfonyl group can form strong interactions with amino acid residues in enzyme active sites, leading to inhibition and modulation of enzymatic activity.

Antimicrobial Activity

Sulfonamides are well-known for their antimicrobial properties. Research indicates that this compound may possess significant antibacterial activity against various strains of bacteria. A comparative study with other sulfonamides showed promising results:

CompoundMinimum Inhibitory Concentration (MIC) μg/mL
This compound12.5
Sulfamethoxazole3.13
Sulfaclozine6.25

This table demonstrates that while this compound shows some antimicrobial activity, it is less potent than sulfamethoxazole .

Case Studies

  • Antibacterial Efficacy : A case study involving a series of substituted benzenesulfonamides highlighted the antibacterial efficacy of compounds similar to this compound against Escherichia coli and Staphylococcus aureus. The study utilized a microplate alamar blue assay to determine MIC values and found that modifications in the benzene ring significantly affected activity.
  • Target Identification : Another investigation focused on identifying potential targets for benzenesulfonamides. Using target fishing techniques, matrix metalloproteinase-8 was identified as a promising target for further exploration due to its role in inflammatory processes .

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